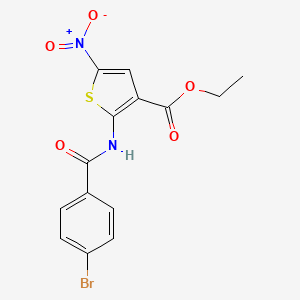

Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-Bromobenzamido)ethyl 4-bromobenzoate” is a chemical compound with the molecular formula C16H13Br2NO3 . It has a molecular weight of 427.08700 . The compound is also known by its IUPAC name, 2-[(4-bromobenzoyl)amino]ethyl 4-bromobenzoate .

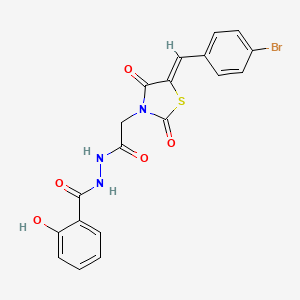

Molecular Structure Analysis

The molecular structure of “2-(4-Bromobenzamido)ethyl 4-bromobenzoate” consists of two bromobenzene rings connected by an amide and an ester group . The exact mass of the compound is 424.92600 .Wissenschaftliche Forschungsanwendungen

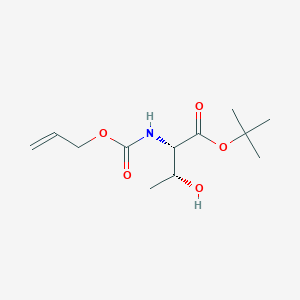

Peptide Synthesis and Protection Groups

The use of nitrophenylthioethyl groups for carboxyl-group protection in peptide synthesis illustrates the relevance of similar nitro-substituted thiophene derivatives in synthesizing complex biological molecules. These protective groups are advantageous for their selective removal under mild conditions, indicating potential applications of Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate in the synthesis of peptides and proteins where selective deprotection is required (Amaral, 1969).

Physicochemical Properties and Metal Complex Formation

The study of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates' physicochemical properties, including their ability to form complexes with metals like Cu(II), Co(II), and Ni(II), suggests that derivatives of this compound might also exhibit interesting binding properties. This could lead to applications in developing coordination compounds or sensors based on these interactions (Chekanova et al., 2014).

Catalysis and Polymer-Supported Reactions

The use of poly(3,4-ethylenedioxythiophene) for immobilizing metal particle catalysts and reagents on polymer films demonstrates the potential for thiophene derivatives in creating catalytic systems. These systems have shown activity in various reactions, suggesting this compound could be used in designing polymer-supported catalysts for organic synthesis and environmental remediation processes (Sivakumar & Phani, 2011).

Synthesis of Complex Organic Molecules

Research on the synthesis of complex organic molecules, such as isomaltose and related oligosaccharides, through reactions involving bromination and condensation processes, highlights the synthetic utility of bromo and nitro-substituted thiophene derivatives. These studies suggest the potential application of this compound in the synthesis of complex organic structures, including carbohydrates and glycoconjugates (Koto, Uchida, & Zen, 1972).

Heteroaryl Synthesis

The palladium-catalyzed direct arylation using esters as blocking groups, including ethyl 5-bromothiophene-2-carboxylate, for the synthesis of biheteroaryls underscores the strategic use of bromo and nitro-substituted thiophene derivatives in constructing heteroaromatic compounds. This process facilitates the formation of complex heteroaryl structures, potentially extending to this compound in medicinal chemistry and materials science applications (Fu et al., 2012).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Eigenschaften

IUPAC Name |

ethyl 2-[(4-bromobenzoyl)amino]-5-nitrothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O5S/c1-2-22-14(19)10-7-11(17(20)21)23-13(10)16-12(18)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXWYKYZNABEQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide](/img/structure/B2764489.png)

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine](/img/structure/B2764490.png)

![ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2764492.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2764496.png)

![1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2764500.png)

![4-butoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2764508.png)